2-(3-Chlorophenyl)-2-hydroxyacetonitrile

Overview

Description

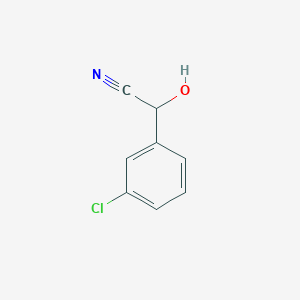

2-(3-Chlorophenyl)-2-hydroxyacetonitrile is an organic compound characterized by the presence of a chlorophenyl group attached to a hydroxyacetonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Chlorophenyl)-2-hydroxyacetonitrile typically involves the reaction of 3-chlorobenzaldehyde with cyanide sources under basic conditions. One common method is the reaction of 3-chlorobenzaldehyde with sodium cyanide in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate cyanohydrin, which is then isolated and purified.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial processes may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(3-Chlorophenyl)-2-hydroxyacetonitrile can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a carbonyl group, resulting in the formation of 2-(3-chlorophenyl)-2-oxoacetonitrile.

Reduction: The nitrile group can be reduced to form the corresponding amine, 2-(3-chlorophenyl)-2-hydroxyethylamine.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic or acidic conditions.

Major Products Formed

Oxidation: 2-(3-Chlorophenyl)-2-oxoacetonitrile

Reduction: 2-(3-Chlorophenyl)-2-hydroxyethylamine

Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

2-(3-Chlorophenyl)-2-hydroxyacetonitrile has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-Chlorophenyl)-2-hydroxyacetonitrile involves its interaction with specific molecular targets. For example, in biological systems, it may act as an inhibitor of certain enzymes by binding to their active sites. The presence of the hydroxy and nitrile groups allows for hydrogen bonding and electrostatic interactions with the target molecules, thereby modulating their activity.

Comparison with Similar Compounds

Similar Compounds

- 2-(4-Chlorophenyl)-2-hydroxyacetonitrile

- 2-(3-Bromophenyl)-2-hydroxyacetonitrile

- 2-(3-Methylphenyl)-2-hydroxyacetonitrile

Uniqueness

2-(3-Chlorophenyl)-2-hydroxyacetonitrile is unique due to the specific positioning of the chlorine atom on the phenyl ring, which can influence its reactivity and interaction with other molecules. This positional isomerism can result in different chemical and biological properties compared to its analogs.

Biological Activity

2-(3-Chlorophenyl)-2-hydroxyacetonitrile, commonly referred to as a derivative of mandelonitrile, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C9H8ClN

- Molecular Weight : 181.62 g/mol

This compound features a hydroxyl group and a nitrile group, which are critical for its biological activities.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, highlighting its potential as an anti-viral agent and its interaction with different biological systems.

The mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that the compound may interfere with viral replication processes or act through modulation of host cell pathways. The presence of the hydroxyl and nitrile groups likely contributes to its interaction with biological targets.

Case Studies

- Study on Antiviral Efficacy : A study focused on substituted chlorophenyl compounds demonstrated that certain analogues exhibited IC50 values in the range of 0.27 μM against HAdV, indicating potent antiviral activity. While specific data on this compound is not available, the structural similarities suggest potential efficacy .

- Cytotoxicity Assessment : In vitro studies assessing the cytotoxicity of related compounds revealed that some derivatives maintained selectivity indexes greater than 100, indicating a favorable therapeutic window. This aspect is crucial for developing safe antiviral agents .

Research Findings

A comparative analysis of various studies provides insights into the biological activities associated with chlorophenyl derivatives:

| Compound | Biological Activity | IC50 (μM) | Cytotoxicity (CC50 μM) | Selectivity Index |

|---|---|---|---|---|

| This compound | Potential antiviral | TBD | TBD | TBD |

| N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide | Anti-HAdV | 0.27 | 156.8 | >100 |

| Other Chlorophenyl Derivatives | Various activities | Varies | Varies | Varies |

Properties

IUPAC Name |

2-(3-chlorophenyl)-2-hydroxyacetonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClNO/c9-7-3-1-2-6(4-7)8(11)5-10/h1-4,8,11H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VITRCPVSCQOAFP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C(C#N)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.